Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate
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Overview
Description
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylthio group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate typically involves multiple steps. One common method starts with the methylation of 4-amino-3-methoxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting methyl ester is then subjected to a nucleophilic substitution reaction with methylthiomethyl chloride to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Amino-3-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Methyl 4-Amino-3-methoxy-5-ethylbenzoate: Contains an ethyl group instead of a methylthio group, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
methyl 4-amino-3-methoxy-5-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO3S/c1-14-9-5-7(11(13)15-2)4-8(6-16-3)10(9)12/h4-5H,6,12H2,1-3H3 |
InChI Key |
FYNSETGJBPYQSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)CSC)C(=O)OC |
Origin of Product |
United States |
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